2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N. It is an aromatic amine that contains a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,6-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H9ClF3N |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-(2,3,6-trifluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-6-1-2-7(10)8(11)5(6)3-4-12;/h1-2H,3-4,12H2;1H |
InChI Key |
DVEMLGDQHLAEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCN)F)F.Cl |
Origin of Product |
United States |
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